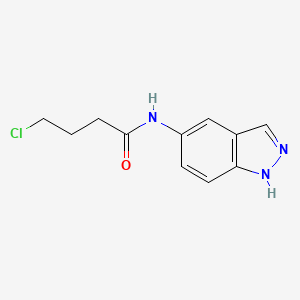
4-Chloro-N-1H-indazol-5-ylbutanamide
Overview
Description
4-Chloro-N-1H-indazol-5-ylbutanamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound known for its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and other medicinal properties . The presence of the indazole moiety in this compound contributes to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indazole derivatives includes the cyclization of o-haloaryl-N-tosylhydrazones using transition metal catalysts such as copper or silver . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and an oxidizing atmosphere.
Industrial Production Methods
Industrial production of 4-Chloro-N-1H-indazol-5-ylbutanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-1H-indazol-5-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives.
Scientific Research Applications
4-Chloro-N-1H-indazol-5-ylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-1H-indazol-5-ylbutanamide involves its interaction with specific molecular targets and pathways. The indazole moiety can inhibit enzymes and receptors involved in disease processes. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The compound may also interact with other molecular targets, such as kinases and transcription factors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A basic indazole compound with similar biological activities.
2H-indazole: Another tautomeric form of indazole with distinct properties.
N-(1H-indazol-5-yl)butanamide: A related compound without the chloro group.
Uniqueness
4-Chloro-N-1H-indazol-5-ylbutanamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties.
Properties
CAS No. |
478828-56-7 |
|---|---|
Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
4-chloro-N-(1H-indazol-5-yl)butanamide |
InChI |
InChI=1S/C11H12ClN3O/c12-5-1-2-11(16)14-9-3-4-10-8(6-9)7-13-15-10/h3-4,6-7H,1-2,5H2,(H,13,15)(H,14,16) |
InChI Key |
OHIPEJCSRHQTAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCCCl)C=NN2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

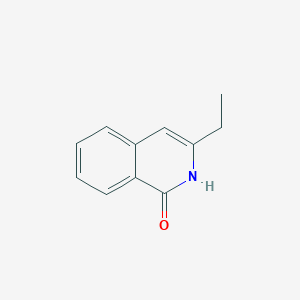
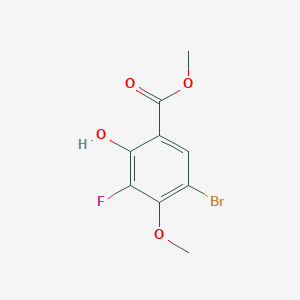
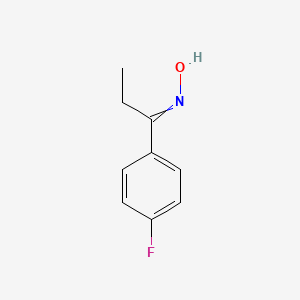
![4-Chloro-2-[(6-chloropyridin-2-yl)amino]benzonitrile](/img/structure/B8298676.png)
![[4-Methyl-2-(3-trifluoromethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B8298677.png)
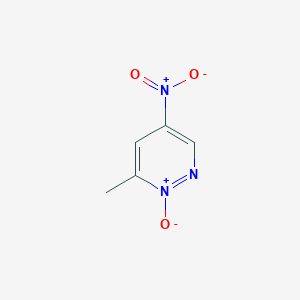
![diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate](/img/structure/B8298702.png)

![[1-(4-Nitrophenyl)ethyl] methanesulfonate](/img/structure/B8298712.png)
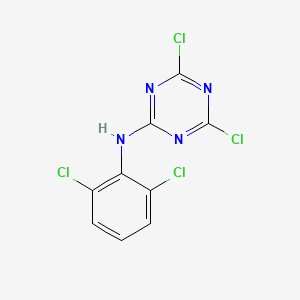
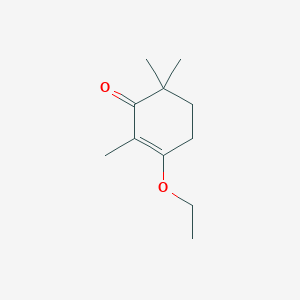

![Ethyl 2-[(acetyloxy)methyl]thiazole-4-carboxylate](/img/structure/B8298753.png)
